N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thieno[2,3-b]pyridine core, and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative and a thiophene derivative under acidic conditions.
Introduction of the Benzamido Group: This step involves the reaction of the thieno[2,3-b]pyridine core with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan Ring: The final step involves the reaction of the intermediate compound with furan-2-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The benzamido group can be reduced to form the corresponding amine.
Substitution: The thieno[2,3-b]pyridine core can undergo electrophilic substitution reactions, particularly at the 4 and 6 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used to study the interactions between heterocyclic compounds and biological macromolecules.
Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Benzamido Derivatives: These compounds are studied for their potential as enzyme inhibitors and anti-cancer agents.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of the furan ring, thieno[2,3-b]pyridine core, and benzamido group in a single molecule makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-13-6-8-16(9-7-13)21(27)26-19-18-14(2)11-15(3)25-23(18)30-20(19)22(28)24-12-17-5-4-10-29-17/h4-11H,12H2,1-3H3,(H,24,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBVLHPVOISNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C)C)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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